molecular formula C14H10ClN B14712331 Benzonitrile, 4-(chlorophenylmethyl)- CAS No. 13391-42-9

Benzonitrile, 4-(chlorophenylmethyl)-

Cat. No.: B14712331
CAS No.: 13391-42-9
M. Wt: 227.69 g/mol
InChI Key: CPRXJZXIBPXKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(chlorophenylmethyl)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(chlorophenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride .

Industrial Production Methods

Industrial production of benzonitrile, 4-(chlorophenylmethyl)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(chlorophenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Mechanism of Action

The mechanism of action of benzonitrile, 4-(chlorophenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(chlorophenylmethyl)- is unique due to the presence of both the nitrile group and the chlorophenylmethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13391-42-9

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-[chloro(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10ClN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H

InChI Key

CPRXJZXIBPXKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.